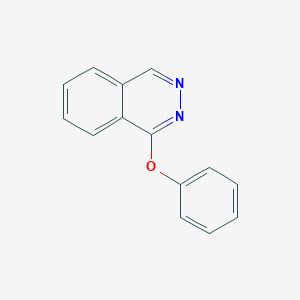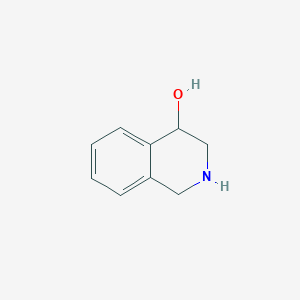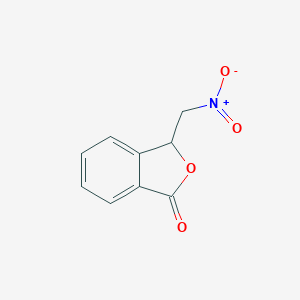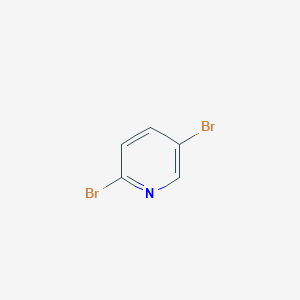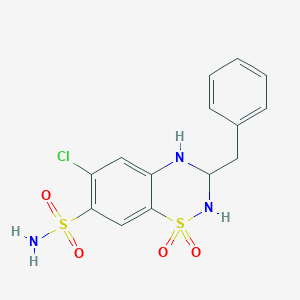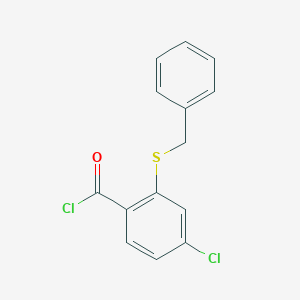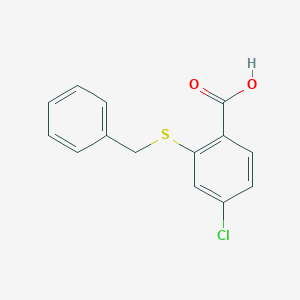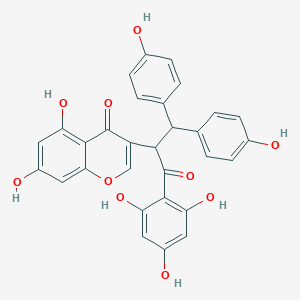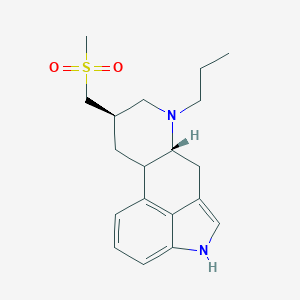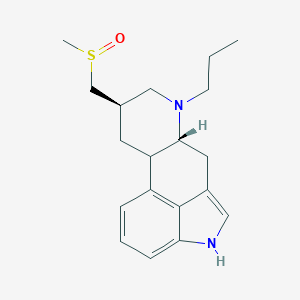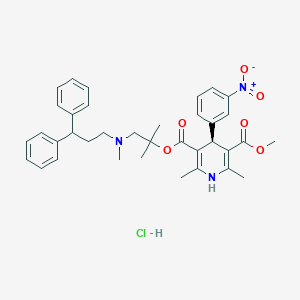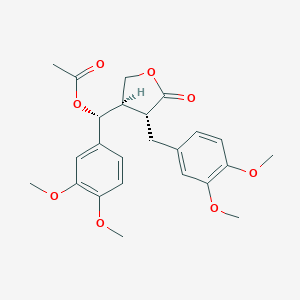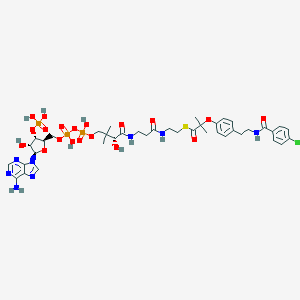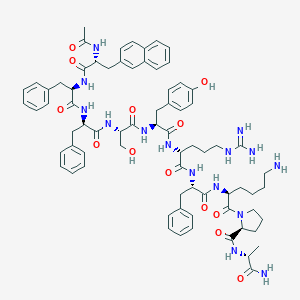
LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone (LHRH) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. LHRH analogs have been synthesized to mimic the natural hormone's function and have been used in scientific research for various purposes. N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is one such LHRH analog, which has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- acts as an agonist of the GnRH receptor, which is expressed on the surface of pituitary gonadotrophs. Binding of the analog to the receptor activates a cascade of intracellular signaling events that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Efectos Bioquímicos Y Fisiológicos
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- has been shown to have potent stimulatory effects on LH and FSH secretion in vitro and in vivo. It has also been shown to increase testosterone levels and sperm production in male animals. In females, it has been shown to induce ovulation and increase progesterone levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in lab experiments is its high potency and selectivity for the GnRH receptor. It also has a relatively long half-life, which allows for sustained stimulation of LH and FSH secretion. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- and other LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in non-reproductive tissues, such as the brain and immune system. Additionally, the use of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs as potential therapeutic agents for various diseases, such as prostate cancer and endometriosis, is an area of active research.
In conclusion, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is a potent LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analog that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the activation of the GnRH receptor, leading to the release of LH and FSH from the pituitary gland. While it has several advantages for lab experiments, such as its high potency and selectivity, its high cost may limit its use in large-scale experiments. Future research directions include the development of novel analogs with improved pharmacokinetic properties and the investigation of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)-'s role in non-reproductive tissues and as a potential therapeutic agent for various diseases.
Métodos De Síntesis
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- is synthesized using solid-phase peptide synthesis (SPPS) methodology. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- has been used in scientific research to investigate the role of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- in various physiological and pathological conditions. It has been used to study the regulation of gonadotropin-releasing hormone (GnRH) receptors and their signaling pathways. It has also been used to investigate the effects of LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- analogs on the hypothalamic-pituitary-gonadal (HPG) axis.
Propiedades
Número CAS |
110014-25-0 |
|---|---|
Nombre del producto |
LHRH, N-Ac-3(2-Naphthyl)ala(1)-phe(2,3)-arg(6)-phe(7)-alanh2(10)- |
Fórmula molecular |
C74H93N15O13 |
Peso molecular |
1400.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H93N15O13/c1-45(64(76)93)80-72(101)63-28-17-37-89(63)73(102)56(26-14-15-35-75)83-68(97)58(39-47-18-6-3-7-19-47)84-65(94)55(27-16-36-79-74(77)78)82-67(96)61(42-50-30-33-54(92)34-31-50)87-71(100)62(44-90)88-70(99)60(41-49-22-10-5-11-23-49)86-69(98)59(40-48-20-8-4-9-21-48)85-66(95)57(81-46(2)91)43-51-29-32-52-24-12-13-25-53(52)38-51/h3-13,18-25,29-34,38,45,55-63,90,92H,14-17,26-28,35-37,39-44,75H2,1-2H3,(H2,76,93)(H,80,101)(H,81,91)(H,82,96)(H,83,97)(H,84,94)(H,85,95)(H,86,98)(H,87,100)(H,88,99)(H4,77,78,79)/t45-,55-,56+,57-,58+,59-,60-,61+,62+,63+/m1/s1 |
Clave InChI |
NAHZKDIKFYAPSE-CTMCWJAMSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canónico |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Otros números CAS |
110014-25-0 |
Secuencia |
XFFSYRFKPA |
Sinónimos |
1-N-Ac-3(2-naphthyl)Ala-2,3-Phe-6-Arg-7-Phe-10-AlaNH2-LHRH GnRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-Ac-3(2-naphthyl)Ala(1)-Phe(2,3)-Arg(6)-Phe(7)-AlaNH2(10)- LHRH, N-acetyl-3(2-naphthyl)Alanyl(1)-phenylalanyl(7)-alaninamide(10)- LHRH-ANPAPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



